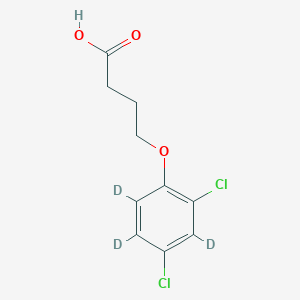
4-(2,4-Dichlorophenoxy-d3)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dichlorophenoxy-d3)butyric Acid is a synthetic compound used primarily in scientific research. It is a stable isotope-labeled compound, which means it contains deuterium atoms, making it useful in various analytical and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy-d3)butyric Acid typically involves the reaction of 2,4-dichlorophenol with butyric acid under controlled conditions. The reaction is carried out in the presence of a deuterium source to incorporate the deuterium atoms into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Dichlorophenoxy-d3)butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dichlorophenoxy-d3)butyric Acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in environmental toxicology to study the fate and transport of pollutants
Wirkmechanismus
The mechanism of action of 4-(2,4-Dichlorophenoxy-d3)butyric Acid involves its interaction with specific molecular targets. It acts as a selective systemic herbicide, inhibiting growth at the tips of stems and roots. The compound disrupts transport systems and interferes with nucleic acid metabolism, similar to the endogenous auxin indole acetic acid (IAA) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar structural features.
4-(2,4-Dichlorophenoxy)butyric Acid (2,4-DB): Another herbicide with comparable properties
Uniqueness
4-(2,4-Dichlorophenoxy-d3)butyric Acid is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise analytical measurements .
Eigenschaften
Molekularformel |
C10H10Cl2O3 |
|---|---|
Molekulargewicht |
252.11 g/mol |
IUPAC-Name |
4-(2,4-dichloro-3,5,6-trideuteriophenoxy)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)/i3D,4D,6D |
InChI-Schlüssel |
YIVXMZJTEQBPQO-VSWDYIGLSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1OCCCC(=O)O)Cl)[2H])Cl)[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



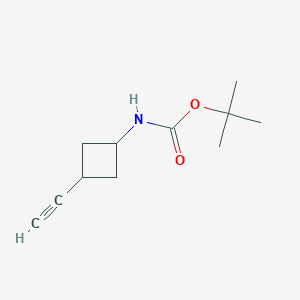
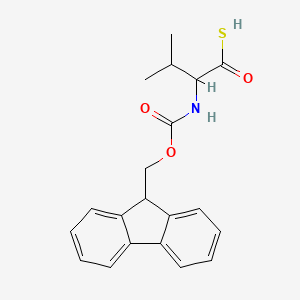

![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B12300119.png)

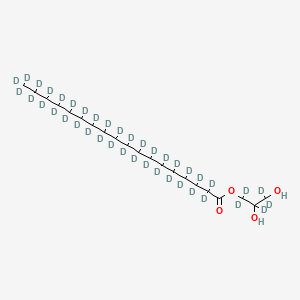
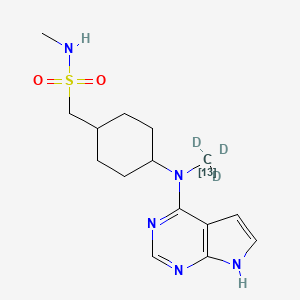

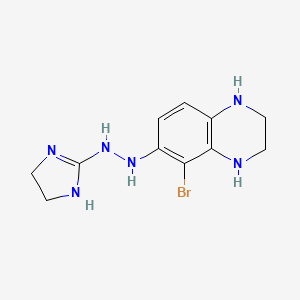
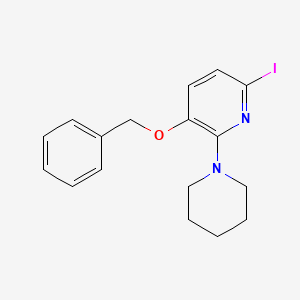
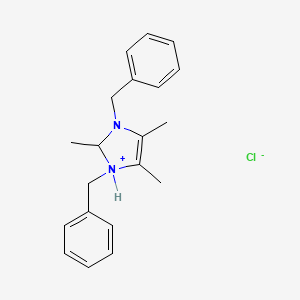
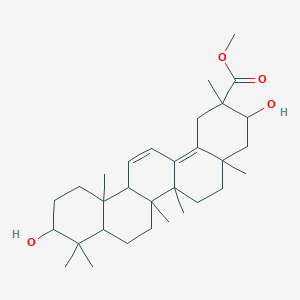
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12300169.png)
